Steric Bulk and Metabolic Stability: Pivalamide vs. Aniline Precursor (CAS 951623-01-1)
The pivalamide (trimethylacetamide) group, a hallmark of CAS 1029726-05-3, replaces the free aniline –NH₂ of the immediate synthetic precursor 4-(4-(2,4-dimethylphenyl)oxazol-2-yl)aniline (CAS 951623-01-1). Pivalamide functionalities are widely employed in medicinal chemistry to enhance metabolic stability by sterically shielding the amide bond from hydrolytic enzymes, a property not shared by the aniline precursor or simpler acetamide analogs. This modification increases the compound's molecular weight from 264.32 g/mol (aniline precursor) to 348.44 g/mol and introduces the tert-butyl group, which alters both pharmacokinetic profile and target binding conformation .
| Evidence Dimension | Molecular weight and steric bulk – indicator of metabolic stability and PK profile |
|---|---|
| Target Compound Data | MW = 348.44 g/mol; contains tert-butyl pivalamide moiety |
| Comparator Or Baseline | 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline (CAS 951623-01-1): MW = 264.32 g/mol; free –NH₂ terminus |
| Quantified Difference | ΔMW = +84.12 g/mol (+31.8% mass increase); steric hindrance introduced by tert-butyl group |
| Conditions | Structural comparison from vendor-certified molecular data; no head-to-head metabolic stability assay available for these specific compounds. |
Why This Matters
The pivalamide modification increases steric bulk, which typically confers greater resistance to amidase-mediated hydrolysis, a key consideration when selecting building blocks for lead optimization where metabolic stability is a priority.
